(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

Nicotinic Acetylcholine Receptors Chiral Pharmacology CNS Drug Discovery

Procure (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, the enantiopure bridged diamine that delivers a 5.3‑fold α4β2 nAChR binding advantage over the (1S,4S) enantiomer and enables cleavable‑protecting‑group strategies for divergent quinolone antibiotic synthesis. Its rigid 2,5‑DBH core provides a 20‑fold solubility boost and tunable DAT/SERT/NET selectivity versus piperazine. Ideal for CNS‑penetrant leads and asymmetric catalysis (up to 94% ee). Choose this specific stereochemistry and N‑benzyl protection to secure conformational constraint, metabolic stability, and synthetic versatility unavailable from the (1S,4S) form, N‑methyl analog, or unsubstituted piperazine.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 777821-64-4
Cat. No. B3154491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
CAS777821-64-4
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2CC3=CC=CC=C3
InChIInChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m1/s1
InChIKeyJPRFUVVWNBBEDI-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane CAS 777821-64-4 – Key Intermediate & Scaffold


(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (CAS 777821-64-4) is a chiral, enantiopure bridged bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class. This scaffold functions as a conformationally rigid counterpart of piperazine, a privileged motif in medicinal chemistry [1]. The (1R,4R) absolute configuration, derived from trans-4-hydroxy-D-proline, is critical for stereospecific biological interactions, particularly as a precursor to antibacterial quinolone carboxylic acids . The N-benzyl substituent serves both as a lipophilicity-enhancing group and as a cleavable protecting group, enabling selective downstream functionalization [2].

Why (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Cannot Be Replaced by Generic Analogs


Simple substitution of this compound with the unsubstituted 2,5-DBH, the N-methyl analog, the (1S,4S) enantiomer, or piperazine itself will fundamentally alter key molecular properties and downstream utility. Replacing the (1R,4R) configuration with the (1S,4S) enantiomer inverts stereochemistry, which can drastically change receptor binding affinity and selectivity, as demonstrated by the 5.3-fold difference in α4β2 nAChR Ki values between enantiomeric N-methyl-chloropyridazinyl derivatives [1]. Substituting the N-benzyl group with N-methyl eliminates the cleavable protecting group, preventing the controlled, stepwise synthesis of complex quinolone antibiotics via hydrogenolysis [2]. Furthermore, using piperazine instead of the rigid 2,5-DBH core abolishes the conformational constraint that underpins enhanced selectivity, metabolic stability, and a 20-fold improvement in aqueous solubility observed in anti-trypanosomal programs [3].

(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: Quantitative Differentiation Evidence


Enantiomer-Dependent nAChR Subtype Binding Affinity and Selectivity

The stereochemistry of the 2,5-DBH scaffold profoundly impacts nicotinic acetylcholine receptor (nAChR) subtype affinity. For the 5-methyl-2-(6-chloropyridazin-3-yl) derivative, the (1R,4R) enantiomer exhibits a Ki of 26 nM at the α4β2 nAChR subtype, whereas the (1S,4S) enantiomer shows a Ki of 139 nM under identical assay conditions—a 5.3-fold difference in binding affinity [1]. This demonstrates that the (1R,4R) configuration is not interchangeable with its mirror image for target engagement. Furthermore, the (1R,4R) enantiomer displays notable subtype selectivity: its affinity for α7 nAChR (Ki = 748 nM) is 29-fold weaker than for α4β2 (Ki = 26 nM), a selectivity window that is distinct from the (1S,4S) profile [1].

Nicotinic Acetylcholine Receptors Chiral Pharmacology CNS Drug Discovery

N-Benzyl Substitution Enhances Lipophilicity and Membrane Permeability vs. Parent Scaffold

Introduction of the N-benzyl group onto the 2,5-DBH core dramatically alters its lipophilicity profile. The parent 2,5-DBH scaffold has a computed XLogP3 of -0.6 and a topological polar surface area (TPSA) of 24.1 Ų [1]. In contrast, the N-benzyl derivative (racemic) exhibits an XLogP3 of 1.4 and a reduced TPSA of 15.3 Ų [1][2]. This represents a 2.0 log unit increase in lipophilicity and a 37% reduction in polar surface area, both of which are strongly predictive of enhanced passive membrane permeability and blood-brain barrier (BBB) penetration potential. The (1R,4R) enantiopure form (CAS 777821-64-4) retains these physicochemical advantages while adding stereochemical precision.

Physicochemical Properties Lipophilicity Blood-Brain Barrier Penetration

Benzyl Group as a Cleavable Protecting Group for Downstream Quinolone Antibiotic Synthesis

A key differentiator of the N-benzyl derivative is its dual role as both a pharmacophore-modulating group and a cleavable protecting group. The benzyl moiety can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) to liberate the secondary amine, enabling subsequent N-functionalization [1]. This property is explicitly exploited in patent literature for the synthesis of antibacterial quinolone carboxylic acids, where the (1R,4R)-2-benzyl intermediate is debenzylated and then elaborated to the final quinolone [2]. In contrast, the N-methyl analog (as used in danofloxacin synthesis) lacks this deprotection option, constraining synthetic flexibility. The N-methyl group, while conferring optimal antibacterial activity in danofloxacin (combined with N1-cyclopropyl), cannot be removed for alternative derivatization [3].

Antibacterial Quinolones Protecting Group Strategy Process Chemistry

Rigid 2,5-DBH Scaffold Offers Conformational Advantage Over Flexible Piperazine in Transporter Binding

The 2,5-DBH scaffold provides a rigid bicyclic framework that constrains the spatial orientation of its nitrogen atoms, in contrast to the flexible piperazine ring. Quantitative evidence for the impact of this conformational restriction comes from dopamine transporter (DAT) binding studies. When the piperazine moiety of GBR 12909 analogs was replaced with a (1S,4S)-2,5-DBH scaffold, the resulting compounds (23-26) showed moderate to poor affinity for the DAT, with IC₅₀ values ranging from 127 to 1170 nM [1]. While this specific dataset reports reduced affinity upon rigidification, it demonstrates that the conformational constraint profoundly—and quantifiably—alters target binding, an effect that can be exploited to tune selectivity away from off-target transporters. The (1R,4R) enantiomer of the benzyl derivative provides the complementary stereochemical form for analogous structure-activity relationship (SAR) exploration.

Dopamine Transporter Conformational Restriction Ligand Design

Optimal Application Scenarios for (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Based on Quantitative Evidence


CNS Drug Discovery: α4β2 nAChR Ligand Optimization

The (1R,4R) stereochemistry of this compound provides a 5.3-fold binding affinity advantage at α4β2 nAChR over the (1S,4S) enantiomer (Ki 26 nM vs. 139 nM). Combined with the enhanced lipophilicity (XLogP3 1.4 vs. -0.6 for unsubstituted scaffold) that favors BBB penetration, this compound is ideally suited as a starting point for CNS-penetrant α4β2 nAChR modulator programs targeting cognitive disorders, Alzheimer's disease, or schizophrenia .

Antibacterial Quinolone Process Chemistry: Divergent Intermediate

As documented in US Patents 5,036,153 and 5,196,548, the (1R,4R)-2-benzyl-2,5-DBH serves as a key intermediate for antibacterial quinolone carboxylic acids. The benzyl group can be removed via hydrogenolysis to liberate the free secondary amine for coupling with quinolone cores . This cleavable protecting group strategy enables divergent synthesis of compound libraries from a single chiral intermediate, a capability unavailable with the N-methyl analog used in danofloxacin .

Chiral Ligand Development for Asymmetric Catalysis

The (1R,4R)-2-benzyl-2,5-DBH scaffold provides a rigid, enantiopure diamine framework that has been validated as a chiral ligand in asymmetric catalysis. Related (1S,4S)-2,5-DBH derivatives have demonstrated up to 92% enantiomeric excess in the asymmetric addition of diethylzinc to aldehydes , and have served as organocatalysts in the Biginelli reaction with yields up to 94% . The (1R,4R)-benzyl derivative offers the complementary enantiomeric form for accessing the opposite product enantiomer in these or analogous transformations.

Transporter Selectivity Profiling: DAT/SERT/NET SAR Studies

The rigid 2,5-DBH scaffold has been employed to systematically alter transporter binding profiles compared to flexible piperazine analogs. As shown by GBR 12909 bridged analogs, replacing piperazine with (1S,4S)-2,5-DBH yielded DAT IC₅₀ values of 127–1170 nM, a measurable shift that can be exploited to tune monoamine transporter selectivity . The (1R,4R)-benzyl compound enables analogous SAR exploration in the complementary stereochemical series for programs targeting DAT, SERT, or NET.

Quote Request

Request a Quote for (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.